molecular formula C16H15ClN2O5S B4535188 methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

Cat. No. B4535188
M. Wt: 382.8 g/mol
InChI Key: RKYFEBLWMIBHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. This chemical compound has attracted a lot of attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity Compounds structurally similar to methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate have been explored for their potential antimalarial activity. A study outlined the synthesis and evaluation of a series of compounds demonstrating significant efficacy against resistant strains of malaria parasites, highlighting the potential of these chemicals in developing new antimalarial drugs (Werbel et al., 1986).

Antibacterial and Surface Activity Research has also been conducted on the synthesis of 1,2,4-triazole derivatives using precursors with similar sulfonamide functional groups, showing promising antibacterial activity and potential as surface-active agents (El-Sayed, 2006).

Antioxidant and Chelating Agents Novel dihydropyridine analogs, structurally related to the chemical , have been synthesized and evaluated for their antioxidant and metal chelating activities. This research suggests these compounds could be beneficial in treating oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).

Polymer Science Applications

Chirality Assignment of Carboxylic Acids In the field of polymer science, phenylacetylenes bearing amino groups have been synthesized and polymerized, with applications including the chirality assignment of carboxylic acids via circular dichroism. This demonstrates the versatility of amino-functionalized compounds in analytical chemistry (Yashima et al., 1997).

properties

IUPAC Name

methyl 5-[(4-acetamidophenyl)sulfonylamino]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-10(20)18-11-3-6-13(7-4-11)25(22,23)19-12-5-8-15(17)14(9-12)16(21)24-2/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYFEBLWMIBHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.